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Compound of Interest

Compound Name: Monoolein-d5

Cat. No.: B587898 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of monoolein-d5, a deuterated

analog of the biologically significant lipid, monoolein. This document details its chemical

structure, physicochemical properties, and its critical application as an internal standard in

mass spectrometry-based lipidomics.

Chemical Structure and Properties
Monoolein-d5, systematically named (1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) (Z)-

octadec-9-enoate, is a synthetic, isotopically labeled version of monoolein. The five deuterium

atoms are strategically placed on the glycerol backbone, providing a distinct mass shift for

analytical purposes while maintaining nearly identical physicochemical properties to its non-

deuterated counterpart.

The chemical structure of monoolein-d5 is presented below:
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Figure 1: Chemical structure of monoolein-d5, highlighting the deuterated glycerol backbone

and the cis-unsaturated oleoyl chain.

Quantitative Data Summary
The key quantitative data for monoolein-d5 are summarized in the table below, alongside the

properties of its non-deuterated analog for comparison.

Property Monoolein-d5
Monoolein (for
comparison)

IUPAC Name

(1,1,2,3,3-pentadeuterio-2,3-

dihydroxypropyl) (Z)-octadec-

9-enoate

(2,3-dihydroxypropyl) (Z)-

octadec-9-enoate

Synonyms
rac 1-Oleoyl Glycerol-d5, 1-

Monoolein-d5

1-Oleoyl-rac-glycerol, 1-

Monoolein

CAS Number 565183-24-6 111-03-5

Molecular Formula C₂₁H₃₅D₅O₄ C₂₁H₄₀O₄

Molecular Weight 361.58 356.54

Purity >99% (typical) >99% (typical)

Physical State
Clear liquid to waxy solid at

room temperature

Clear liquid to waxy solid at

room temperature

Solubility Chloroform, Ethyl Acetate Chloroform, Hexane

InChI Key

RZRNAYUHWVFMIP-

KTKRTIGZSA-N (for

unlabeled)

RZRNAYUHWVFMIP-

KTKRTIGZSA-N

Experimental Applications and Protocols
Monoolein-d5 is not known to be directly involved in signaling pathways. Instead, its primary

and critical role in research is as an internal standard for the accurate quantification of

endogenous monoolein in complex biological samples using mass spectrometry-based

lipidomics. The deuterium labeling provides a known concentration of a chemically identical, yet
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mass-shifted, analog that can be distinguished from the endogenous analyte. This allows for

the correction of variability introduced during sample preparation and analysis, leading to highly

accurate and reproducible quantification.

Detailed Experimental Protocol: Quantification of
Monoolein in Biological Samples by LC-MS/MS
The following is a representative protocol for the use of monoolein-d5 as an internal standard

in a lipidomics workflow.

Objective: To quantify the concentration of monoolein in a biological matrix (e.g., plasma, cell

lysate).

Materials:

Biological sample (e.g., 50 µL of human plasma)

Monoolein-d5 internal standard solution (e.g., 1 µg/mL in methanol)

Methanol (LC-MS grade)

Chloroform (LC-MS grade)

Water (LC-MS grade)

Formic acid (LC-MS grade)

Acetonitrile (LC-MS grade)

Microcentrifuge tubes

Vortex mixer

Centrifuge

Nitrogen evaporator

Autosampler vials
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LC-MS/MS system (e.g., a triple quadrupole or high-resolution mass spectrometer)

Procedure:

Sample Preparation:

Thaw the biological sample on ice.

In a microcentrifuge tube, add 50 µL of the sample.

Spike the sample with a known amount of the monoolein-d5 internal standard solution

(e.g., 10 µL of a 1 µg/mL solution).

Perform a lipid extraction, for example, using a modified Bligh-Dyer method:

Add 200 µL of methanol and vortex thoroughly.

Add 100 µL of chloroform and vortex.

Add 100 µL of water and vortex.

Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the phases.

Carefully collect the lower organic phase containing the lipids into a new microcentrifuge

tube.

Dry the lipid extract under a gentle stream of nitrogen.

Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of

90:10 methanol:chloroform).

LC-MS/MS Analysis:

Transfer the reconstituted sample to an autosampler vial.

Inject a small volume (e.g., 5 µL) onto the LC-MS/MS system.

Liquid Chromatography (LC) Conditions (example):
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Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50 v/v) with 0.1% formic acid.

Gradient: A suitable gradient to separate monoolein from other lipids.

Flow Rate: e.g., 0.3 mL/min.

Column Temperature: e.g., 40°C.

Mass Spectrometry (MS) Conditions (example):

Ionization Mode: Positive Electrospray Ionization (ESI+).

Multiple Reaction Monitoring (MRM) transitions:

Endogenous Monoolein: Precursor ion (e.g., m/z 357.3 for [M+H]⁺) to a characteristic

product ion.

Monoolein-d5: Precursor ion (e.g., m/z 362.3 for [M+H]⁺) to the same characteristic

product ion.

Optimize MS parameters such as collision energy and cone voltage for maximum signal

intensity.

Data Analysis:

Integrate the peak areas for both the endogenous monoolein and the monoolein-d5
internal standard.

Calculate the ratio of the peak area of the endogenous monoolein to the peak area of the

monoolein-d5 internal standard.

Generate a calibration curve using known concentrations of unlabeled monoolein spiked

with the same amount of monoolein-d5.
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Determine the concentration of endogenous monoolein in the sample by comparing its

peak area ratio to the calibration curve.

Logical Workflow for Quantitative Lipidomics
The following diagram illustrates the logical workflow for using monoolein-d5 in a quantitative

lipidomics experiment.
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Figure 2: A logical workflow for the quantification of monoolein in biological samples using

monoolein-d5 as an internal standard.

To cite this document: BenchChem. [Monoolein-d5: A Technical Guide for Researchers].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b587898#what-is-the-chemical-structure-of-
monoolein-d5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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